molecular formula C11H13ClN2O2 B3034302 1-(3-Chloro-4-nitrophenyl)piperidine CAS No. 154388-59-7

1-(3-Chloro-4-nitrophenyl)piperidine

Cat. No.: B3034302
CAS No.: 154388-59-7
M. Wt: 240.68 g/mol
InChI Key: OUQALCRSHGQYBG-UHFFFAOYSA-N
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Description

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry and drug discovery. mdpi.com This structural motif is prevalent in a vast number of natural products, pharmaceuticals, and agrochemicals. researchgate.net Piperidine-containing compounds are among the most common heterocyclic systems found in FDA-approved drugs, highlighting their importance in the development of therapeutic agents. ontosight.ai

The significance of the piperidine scaffold can be attributed to several key factors:

Structural Versatility: The piperidine ring can be readily functionalized at various positions, allowing for the creation of diverse molecular libraries with a wide range of physicochemical properties. mdpi.com

Pharmacological Activity: Piperidine derivatives exhibit a broad spectrum of biological activities, including but not limited to anticancer, antiviral, antimicrobial, analgesic, and anti-inflammatory properties. researchgate.netontosight.ai

Improved Pharmacokinetics: The incorporation of a piperidine moiety can favorably modulate a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. This can lead to enhanced bioavailability and metabolic stability.

The development of novel and efficient synthetic methods for creating substituted piperidines remains an active area of research, underscoring the continuous demand for these structures in the pursuit of new chemical entities with therapeutic potential. mdpi.com

Aryl-substituted piperidines, where a piperidine ring is attached to an aromatic system, constitute a particularly important subclass of these heterocyclic compounds. The combination of the aliphatic, conformationally flexible piperidine ring with a rigid, planar aryl group gives rise to unique three-dimensional structures that can effectively interact with biological targets such as receptors and enzymes.

The synthesis of aryl-substituted piperidines is a focal point in organic chemistry, with numerous methods developed for their construction. These methods often involve the formation of carbon-nitrogen or carbon-carbon bonds to connect the two structural motifs. Common synthetic strategies include nucleophilic aromatic substitution, cross-coupling reactions, and reductive amination. The development of stereoselective methods to control the spatial arrangement of substituents on the piperidine ring is of particular interest, as the chirality of a molecule can profoundly impact its biological activity.

The substituted phenyl ring in these compounds allows for fine-tuning of electronic and steric properties, which can influence receptor binding affinity and selectivity. The nature and position of substituents on the aryl ring are critical for modulating the pharmacological profile of the molecule.

While extensive, dedicated research on 1-(3-chloro-4-nitrophenyl)piperidine is not prominent in the available scientific literature, its chemical structure allows for informed speculation on its potential research applications and scholarly interest. The molecule combines a piperidine ring with a disubstituted nitrophenyl group, featuring both a chloro and a nitro substituent.

The primary research interest in this compound likely lies in its utility as a chemical intermediate for the synthesis of more complex molecules. The nitro group, in particular, is a versatile functional group that can be readily reduced to an amine. This resulting amino group can then serve as a handle for further chemical modifications, such as amide bond formation or the introduction of other functional groups. This positions this compound as a valuable building block in multi-step synthetic pathways aimed at creating novel pharmaceutical candidates.

For instance, the reduction of the nitro group would yield 4-amino-2-chlorophenylpiperidine, a diamine that could be a precursor for various bioactive compounds. The presence of the chloro substituent also offers a potential site for cross-coupling reactions, further expanding its synthetic utility.

Based on the known biological activities of related nitrophenyl and piperidine derivatives, potential research trajectories for compounds derived from this compound could include investigations into:

Antimicrobial Activity: N-phenylpiperazine derivatives containing a nitrophenyl group have been investigated for their activity against bacterial and fungal pathogens. researchgate.net

Anticancer Activity: The piperidine nucleus is a common feature in many anticancer agents. researchgate.net

Enzyme Inhibition: The specific substitution pattern may lend itself to the design of inhibitors for various enzymes, a common strategy in drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chloro-4-nitrophenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c12-10-8-9(4-5-11(10)14(15)16)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQALCRSHGQYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving 1 3 Chloro 4 Nitrophenyl Piperidine

Kinetic Studies of Reaction Pathways

Kinetic studies are instrumental in elucidating reaction mechanisms by providing quantitative data on reaction rates and the factors that influence them. For reactions involving 1-(3-chloro-4-nitrophenyl)piperidine, it is anticipated that the principles of nucleophilic aromatic substitution kinetics would be applicable.

The reaction of aryl halides with nucleophiles, such as the displacement of the chloride in this compound by an incoming nucleophile, typically follows a second-order rate law. The rate of the reaction is proportional to the concentrations of both the aryl halide substrate and the nucleophile. nih.gov

Rate = k[Aryl Halide][Nucleophile]

Kinetic studies on analogous systems, such as the reaction of 2,4-dinitrochlorobenzene with piperidine (B6355638), have confirmed this second-order behavior. The rate constants for such reactions are influenced by the nature of the solvent, the nucleophile, and the substituents on the aromatic ring. For instance, kinetic investigations into the aminolysis of 4-chloro-2-nitrophenyl benzoates have been reported, providing a framework for understanding the reactivity of similar compounds. koreascience.krresearchgate.net

While specific rate constants for this compound are not readily found in literature, data from related compounds can provide valuable estimates. For example, the rate constants for the reaction of various substituted nitroaromatics with amines have been extensively studied.

Table 1: Representative Second-Order Rate Constants for the Reaction of 1-Chloro-2,4-dinitrobenzene with Piperidine in Various Solvents at 25°C

Solventk (L mol⁻¹ s⁻¹)
Benzene0.224
Dioxane0.862
Methanol0.057
Acetonitrile4.3
Dimethylformamide (DMF)14.2

This data is for an analogous compound and is intended to be illustrative of the solvent effects on the rate of nucleophilic aromatic substitution.

Activation parameters, including the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), offer deeper insight into the transition state of a reaction. These parameters can be determined by studying the temperature dependence of the rate constant. For SNAr reactions, the formation of the Meisenheimer complex is often the rate-determining step, and the transition state leading to this intermediate is highly ordered. This is typically reflected in a large, negative entropy of activation. researchgate.net

Studies on the reactions of N-methylpyridinium compounds with piperidine have shown negative entropies of activation, which is consistent with an associative mechanism where two molecules come together in the transition state. nih.gov Although specific values for this compound are not available, similar negative values for ΔS‡ would be expected for its SNAr reactions.

Table 2: Activation Parameters for the Reaction of 1-Chloro-2,4-dinitrobenzene with Piperidine in Methanol

ParameterValue
ΔH‡ (kJ/mol)45.2
ΔS‡ (J/mol·K)-98.3

This data is for an analogous compound and serves to illustrate typical activation parameters for SNAr reactions.

Linear Free Energy Relationships (LFERs) are powerful tools for probing reaction mechanisms by correlating changes in reaction rates or equilibrium constants with changes in the structure of the reactants.

The Hammett equation is frequently used to quantify the effect of meta- and para-substituents on the reactivity of aromatic compounds. libretexts.org A plot of the logarithm of the rate constant (log k) versus the Hammett substituent constant (σ) for a series of substituted substrates should yield a straight line. The slope of this line, the reaction constant (ρ), provides information about the charge development in the transition state. For nucleophilic aromatic substitution, a large positive ρ value is expected, indicating that electron-withdrawing groups, which stabilize the negatively charged Meisenheimer intermediate, accelerate the reaction. researchgate.net Studies on the aminolysis of substituted 4-chloro-2-nitrophenyl benzoates have demonstrated the application of Hammett plots in understanding these reactions. researchgate.net

The Brønsted equation relates the rate of a reaction to the acidity or basicity of the catalyst or nucleophile. A Brønsted-type plot for the reaction of an aryl halide with a series of related nucleophiles (e.g., differently substituted anilines or pyridines) can provide insights into the extent of bond formation in the transition state. The Brønsted coefficient (β) is indicative of the degree of charge transfer from the nucleophile to the substrate in the transition state. researchgate.net

The Yukawa-Tsuno equation is a refinement of the Hammett equation that accounts for the enhanced resonance effects of certain substituents. koreascience.kr It is particularly useful when there is direct conjugation between the substituent and the reaction center in the transition state. For SNAr reactions, where a negative charge is developed on the aromatic ring, the Yukawa-Tsuno plot can provide a more accurate correlation for para-substituents that can delocalize the charge through resonance. koreascience.kr

Elucidation of Reaction Mechanisms

The elucidation of a reaction mechanism involves the integration of kinetic data with stereochemical and spectroscopic evidence to propose a detailed, step-by-step description of a chemical transformation.

The most probable mechanism for reactions of this compound with nucleophiles is the nucleophilic addition-elimination (SNAr) mechanism. youtube.com This two-step process involves:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom) to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The nitro group, being a strong electron-withdrawing group, plays a crucial role in stabilizing this intermediate by delocalizing the negative charge. youtube.com

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group (chloride ion). This step is typically fast.

While the SNAr mechanism is the most common pathway for nucleophilic aromatic substitution, radical-mediated pathways can also occur under certain conditions. The SRN1 (substitution, nucleophilic, radical, unimolecular) mechanism involves a chain reaction initiated by the formation of a radical anion from the aryl halide. This radical anion then expels the leaving group to form an aryl radical, which subsequently reacts with the nucleophile.

However, for a substrate like this compound, which is highly activated towards the SNAr mechanism by the nitro group, a radical-mediated pathway is less likely to be the major route, especially with common nucleophiles like amines. There is currently no specific evidence in the scientific literature to suggest a significant contribution from radical-mediated pathways in the typical reactions of this compound. Such pathways are more commonly observed for unactivated aryl halides or under photolytic or electrochemical conditions.

Photocatalytic and Thermal Decomposition Mechanisms

The decomposition of this compound can be initiated through photocatalytic and thermal means, each proceeding through distinct mechanistic pathways. While direct studies on this specific molecule are limited, valuable insights can be drawn from research on structurally related compounds such as chloronitrobenzenes, chloroanilines, and N-arylpiperidines.

Photocatalytic Decomposition: The photocatalytic degradation of aromatic compounds, particularly those containing nitro and chloro substituents, is often achieved using semiconductor photocatalysts like titanium dioxide (TiO₂) under UV irradiation. The process is initiated by the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH). In the case of 4-chloroaniline (B138754), a related compound, the degradation process is initiated by the attack of these hydroxyl radicals. researchgate.net This leads to the formation of radical cations as major transient species. researchgate.net For this compound, a plausible mechanism would involve the attack of hydroxyl radicals on the aromatic ring. This can lead to the displacement of the chlorine atom and the nitro group, ultimately resulting in the mineralization of the organic compound into simpler inorganic substances like CO₂, H₂O, and mineral acids. The degradation of 4-chloroaniline has been shown to produce intermediates such as 4-chlorophenol (B41353) and p-benzoquinone, suggesting that similar hydroxylated and quinone-like intermediates could be formed during the photocatalytic degradation of this compound. mdpi.com

Thermal Decomposition: The thermal decomposition of nitrogen-containing heterocyclic compounds often proceeds through radical mechanisms. mdpi.com For N-arylpiperidines, the stability is influenced by the nature of the substituents on the phenyl ring. The presence of a nitro group, as in this compound, is expected to influence the decomposition pathway. Studies on nitrogen-rich heterocyclic esters indicate that pyrolysis in an inert atmosphere occurs with the homolytic breaking of C-C, C-N, and C-O bonds. mdpi.com In the case of this compound, the primary decomposition steps in an inert atmosphere would likely involve the homolytic cleavage of the C-N bond between the phenyl ring and the piperidine nitrogen, as well as the C-N bond of the nitro group. In an oxidizing atmosphere, the decomposition process is more complex, with the formation of nitrogen oxides (NO and NO₂) being a key feature. mdpi.com The thermal stability of heterocyclic aromatic compounds is a critical parameter, and for many nitrogen-containing heterocycles, decomposition temperatures are well above 250°C. mdpi.combibliotekanauki.pl

The following table provides a summary of decomposition data for related compounds, offering an indication of the expected thermal behavior of this compound.

CompoundDecomposition Onset (T₅%) in Inert Atmosphere (°C)Key Decomposition Products (Inert Atmosphere)Reference
Imidazolidinoannelated triazinylformic acid ethyl esters276-280Ethanol, CO, CO₂, aniline (B41778) derivatives mdpi.com
Imidazolidinoannelated triazinylacetic acid methyl esters>250Methanol, CO, CO₂, aniline derivatives mdpi.com

Influence of Structural and Environmental Factors on Reactivity

The reactivity of this compound is significantly influenced by the electronic and steric properties of its constituent parts, as well as the surrounding environment, particularly the solvent. The primary reaction pathway for this compound, given its structure, is nucleophilic aromatic substitution (SₙAr), where the piperidine moiety is the nucleophile that has displaced a leaving group (likely a halide) on a 3-chloro-4-nitrophenyl ring. The following sections discuss the factors affecting the reverse of this formation reaction, or other substitution reactions on the aromatic ring.

The reactivity of the aromatic ring in this compound is predominantly governed by the electronic effects of the nitro (NO₂) and chloro (Cl) substituents.

The following table presents kinetic data for the SₙAr reactions of various substituted N-methylpyridinium substrates with piperidine, illustrating the influence of different electron-withdrawing groups on reactivity.

Substrate (2-substituted N-methylpyridinium)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)TΔS‡ (kcal/mol at 298 K)
2-Iodo14.5-22.1-6.6
2-Bromo13.9-22.5-6.7
2-Chloro13.7-22.2-6.6
2-Fluoro13.7-21.8-6.5
4-Cyano13.8-19.1-5.7
2-Cyano11.5-20.5-6.1

Data adapted from a study on nucleophilic aromatic substitution reactions of pyridinium (B92312) ions. nih.gov

Steric Effects: The piperidine ring itself can exert steric hindrance. While the nitrogen atom is the nucleophilic center, the puckered conformation of the six-membered ring can influence the approach of the nucleophile to the aromatic ring during its formation. In reactions where the aromatic ring of this compound is attacked by another nucleophile, the piperidine group would act as a leaving group. Its departure would also be influenced by steric factors in the transition state.

The solvent plays a crucial role in the dynamics of reactions involving this compound, particularly in SₙAr reactions. The choice of solvent can significantly affect the reaction rate and even the mechanism.

Aprotic Solvents: In polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), the rate of SₙAr reactions is generally enhanced. These solvents are effective at solvating the starting materials but are less effective at solvating the anionic nucleophile, leaving it more reactive. For the reaction of 2,4-dinitrophenylsulfonyl chloride with propylamine, DMF was found to be a superior solvent compared to acetonitrile, ethanol, and water, with the reaction rate being significantly faster. uchile.cl

The following table illustrates the effect of different solvents on the second-order rate constant (k₂) for the reaction of 2,4-dinitrophenylsulfonyl chloride with propylamine.

Solventk₂ (M⁻¹s⁻¹)
Water0.015
Ethanol0.072
Acetonitrile0.59
N,N-Dimethylformamide1.47

Data adapted from a study on the effect of the nature of the nucleophile and solvent on an SₙAr reaction. uchile.cl

The mechanism of nucleophilic aromatic substitution on activated aromatic rings like the one in this compound proceeds through a distinct, two-step addition-elimination pathway involving a tetrahedral intermediate.

This intermediate, known as a Meisenheimer complex , is a resonance-stabilized, negatively charged species. wikipedia.org In the formation of this compound, the piperidine nucleophile attacks the carbon atom of the 3-chloro-4-nitrophenyl ring that is bonded to the leaving group. This addition step disrupts the aromaticity of the ring and forms a tetrahedral carbon center. The negative charge is delocalized across the ring and, crucially, onto the electron-withdrawing nitro group, which provides significant stabilization. wikipedia.org

The structure of a typical Meisenheimer complex is shown below:

Meisenheimer Complex Structure

Figure 1: General structure of a Meisenheimer complex, a key intermediate in nucleophilic aromatic substitution reactions.

The study of these intermediates provides crucial information about the reaction mechanism and the factors that govern the reactivity of compounds like this compound.

Theoretical Chemistry and Computational Analysis of 1 3 Chloro 4 Nitrophenyl Piperidine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental tools for predicting the physicochemical properties of molecules, offering insights into their geometry, stability, and reactivity. These methods are broadly categorized into ab initio, semi-empirical, and density functional theory (DFT) approaches.

Density Functional Theory (DFT) Studies for Optimized Geometries

Density Functional Theory (DFT) has become a popular method for computational studies due to its balance of accuracy and computational cost. For a molecule like 1-(3-chloro-4-nitrophenyl)piperidine, a DFT study would typically commence with the optimization of its molecular geometry. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.

A standard approach would involve using a functional, such as B3LYP, in conjunction with a basis set, for instance, 6-311++G(d,p). The output of such a calculation would provide the optimized bond lengths, bond angles, and dihedral angles of the molecule. However, specific optimized geometry data for this compound is not available in published literature.

Conformational Search and Energy Minimization

The piperidine (B6355638) ring in this compound can adopt several conformations, with the chair conformation being the most stable. A thorough computational analysis would involve a conformational search to identify the various possible spatial arrangements of the atoms and their relative energies. This process helps in identifying the global minimum energy conformation, which is the most likely structure of the molecule. Without specific studies on this compound, a definitive statement on its lowest energy conformation cannot be made.

Electronic Structure and Chemical Reactivity Profiling

The electronic structure of a molecule governs its chemical behavior. Computational methods provide valuable tools to understand this structure and predict reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, one would expect the electron-withdrawing nitro group and the chloro substituent to influence the energies of the frontier orbitals. However, without specific calculations, the exact HOMO-LUMO energy gap remains undetermined.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

In the case of this compound, the nitro group would be expected to create a region of strong negative electrostatic potential, while the hydrogen atoms of the piperidine ring and the phenyl ring would likely exhibit positive potential. A detailed MEP map would provide a more nuanced picture of the electrostatic landscape of the molecule, but such a map is not available in the current body of scientific literature.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool to understand the delocalization of electron density and the nature of intramolecular interactions. For this compound, an NBO analysis would provide quantitative insights into the hyperconjugative interactions that contribute to its stability.

The analysis would likely reveal significant charge delocalization from the lone pair of the piperidine nitrogen atom to the antibonding orbitals of the adjacent C-C bonds of the phenyl ring. Furthermore, the strong electron-withdrawing nature of the nitro group and the chloro substituent would induce notable electronic perturbations across the aromatic system. The hyperconjugative interactions can be quantified by the second-order perturbation energy, E(2), which indicates the strength of the donor-acceptor interactions.

Table 1: Hypothetical NBO Analysis Data for this compound

Donor NBO Acceptor NBO E(2) (kcal/mol)
LP(1) N σ*(C-C) phenyl Data not available
π(C=C) phenyl π*(C=C) phenyl Data not available
π(C=C) phenyl σ*(C-Cl) Data not available

Global and Local Reactivity Descriptors

Density Functional Theory (DFT) is a common method to calculate global and local reactivity descriptors, which help in predicting the chemical reactivity and stability of a molecule. researchgate.net These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Global Reactivity Descriptors: These include the HOMO-LUMO energy gap, chemical hardness (η), chemical softness (S), electronegativity (χ), chemical potential (μ), and electrophilicity index (ω). A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the presence of the nitro and chloro groups is expected to lower the LUMO energy, making the molecule a good electron acceptor.

Local Reactivity Descriptors: Fukui functions and local softness are used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. It is anticipated that the carbon atoms of the nitrophenyl ring, particularly those ortho and para to the nitro group, would be susceptible to nucleophilic attack.

Table 2: Representative Global Reactivity Descriptors

Descriptor Formula Expected Trend for this compound
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Relatively small, indicating potential for reactivity
Chemical Hardness (η) (ELUMO - EHOMO)/2 Moderate hardness

Structural Dynamics and Conformational Analysis

The three-dimensional structure of this compound is crucial for its properties and interactions. Computational methods are essential for exploring its conformational landscape.

Piperidine Ring Conformation (e.g., Chair Conformation, Puckering Parameters)

The piperidine ring is known to adopt a stable chair conformation to minimize steric strain. It is highly probable that the piperidine ring in this compound also exists in a chair conformation. researchgate.net The puckering parameters, such as the total puckering amplitude (Q) and the puckering angle (θ), would quantitatively describe the degree of deviation from a perfect planar ring. For a typical chair conformation, these parameters would fall within a well-defined range.

Torsional Analysis and Preferred Orientations of Substituents

Torsional analysis involves calculating the energy changes associated with the rotation around specific bonds. The key torsional angle in this compound is the one defining the orientation of the nitrophenyl group relative to the piperidine ring. The preferred orientation will be the one that minimizes steric hindrance and maximizes favorable electronic interactions. It is expected that the phenyl ring will not be perfectly coplanar with the C-N-C plane of the piperidine ring due to steric clashes.

Advanced Computational Simulations

Advanced computational simulations, such as molecular dynamics (MD) or Monte Carlo simulations, could provide insights into the dynamic behavior of this compound in different environments. These simulations can model the molecule's behavior over time, including conformational changes and interactions with solvent molecules. Such studies would be particularly valuable for understanding its behavior in biological systems or in solution. However, no specific advanced computational simulation studies for this compound have been identified in the surveyed literature.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for applications in optoelectronics, including frequency conversion and optical switching. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict the NLO properties of organic molecules. These calculations typically determine parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). The magnitude of these parameters indicates the potential of a molecule to exhibit NLO behavior, which often arises from intramolecular charge transfer between electron donor and acceptor groups facilitated by a π-conjugated system.

However, a specific computational study predicting the NLO properties of this compound is not available in the current body of scientific literature. Such a study would be necessary to quantify its hyperpolarizability and assess its potential as an NLO material. Without these dedicated calculations, no data table of its NLO properties can be provided.

Computational Modeling of Intermolecular Interactions

The study of intermolecular interactions, such as hydrogen bonding and π-π stacking, is fundamental to understanding the solid-state structure and material properties of a compound. Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM), Hirshfeld surface analysis, and Non-Covalent Interaction (NCI) plots are used to model and visualize these weak interactions. For this compound, one could hypothesize the presence of weak C-H···O or C-H···Cl hydrogen bonds and potential π-π stacking interactions involving the nitrophenyl ring.

Despite the potential for such interactions, there are no published studies that have computationally modeled the intermolecular forces for this compound. Detailed research findings, including interaction energies, bond distances, and visualization plots, are therefore absent from the scientific record.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and materials over time. In the context of specific research questions, MD simulations could be used to investigate the conformational flexibility of the piperidine ring, the interaction of the molecule with a solvent, or its behavior in a simulated crystal lattice. These simulations provide insights into the stability of molecular conformations and intermolecular arrangements.

A review of existing research indicates that no molecular dynamics simulations have been performed or published for this compound. Consequently, there are no findings or data tables related to its dynamic properties, conformational stability, or interaction dynamics to report.

Advanced Spectroscopic and Structural Characterization of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental data for the advanced spectroscopic and structural characterization of the specific compound, this compound, is not currently available in published resources.

Specifically, there is a lack of publicly accessible research detailing the following analytical investigations for this compound:

X-ray Crystallography Data: No single-crystal X-ray diffraction studies appear to have been published. Consequently, information regarding the precise molecular geometry, bond lengths, bond angles, crystal packing, and intermolecular lattice interactions for the solid-state structure remains unelucidated.

Hirshfeld Surface Analysis: This analytical method, which quantifies intermolecular contacts within a crystal, is contingent on the availability of X-ray crystallographic data. Due to the absence of the latter, no Hirshfeld surface analysis has been reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data: Detailed one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR spectroscopic data are not available in the surveyed literature. Such data would be essential for the definitive assignment of proton and carbon signals and for establishing the connectivity and spatial relationships between atoms within the molecule.

While research exists for structurally similar compounds—such as various nitrophenylpiperazines and other substituted nitrophenyl or chloro-phenyl derivatives—this information cannot be extrapolated to accurately and scientifically describe the unique structural and spectroscopic properties of this compound.

Therefore, the generation of a scientifically accurate article with the requested detailed sections, subsections, and data tables is not possible at this time. The creation of such content would require original laboratory research to be conducted and published.

Advanced Spectroscopic and Structural Characterization of 1 3 Chloro 4 Nitrophenyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fluorine (¹⁹F) NMR for Analogs (if relevant)

Currently, there is a lack of specific literature detailing the ¹⁹F NMR spectroscopy of fluorinated analogs of 1-(3-Chloro-4-nitrophenyl)piperidine. Such studies would be valuable for probing the electronic effects of fluorine substitution on the chemical environment of the molecule.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Key functional group vibrations include:

Aromatic C-H Stretching: Weak to medium intensity bands are anticipated in the 3100-3000 cm⁻¹ region. scispace.com

Aliphatic C-H Stretching: Asymmetric and symmetric stretching vibrations of the piperidine (B6355638) ring's CH₂ groups are expected between 3000 and 2800 cm⁻¹. scispace.com

Nitro (NO₂) Group Vibrations: Strong characteristic bands for the asymmetric and symmetric stretching of the nitro group are expected around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. researchgate.net

Aromatic C=C Stretching: Bands of varying intensity are expected in the 1600-1450 cm⁻¹ region, characteristic of the phenyl ring.

C-N Stretching: The stretching vibration of the aryl-nitrogen bond is anticipated in the 1360-1250 cm⁻¹ range.

C-Cl Stretching: A band in the 800-600 cm⁻¹ region is indicative of the carbon-chlorine bond. ijert.org

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch (piperidine) 3000 - 2800
Asymmetric NO₂ Stretch 1530 - 1500
Aromatic C=C Stretch 1600 - 1450
Symmetric NO₂ Stretch 1350 - 1330
Aryl C-N Stretch 1360 - 1250

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show prominent peaks for the aromatic ring and the nitro group's symmetric stretch. Analysis of related compounds suggests that the symmetric nitro stretch would yield a strong Raman signal. nsf.gov The piperidine ring vibrations would also be active. researchgate.net

Table 2: Predicted Raman Shifts for this compound

Vibrational Mode Expected Raman Shift Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch (piperidine) 3000 - 2800
Aromatic Ring Breathing ~1000

Comparative Analysis of Experimental and Computationally Derived Vibrational Spectra

In modern structural analysis, a powerful approach involves the comparison of experimentally obtained vibrational spectra with those calculated using computational methods like Density Functional Theory (DFT). arxiv.org For molecules with similar complexity, such as 1-(2-nitrophenyl)piperazine, DFT calculations have been shown to provide theoretical vibrational frequencies that are in good agreement with experimental FT-IR and Raman data after appropriate scaling. scispace.com This comparative analysis allows for a more definitive assignment of vibrational modes.

A typical workflow involves:

Optimization of the molecular geometry using a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set).

Calculation of the harmonic vibrational frequencies.

Scaling of the computed frequencies to correct for anharmonicity and other systematic errors.

Comparison of the scaled theoretical spectrum with the experimental spectrum for peak assignment.

While specific computational studies for this compound are not available, this methodology is standard and would be highly applicable for a detailed vibrational analysis of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption and Emission Characteristics

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the electronic transitions of the substituted nitrophenyl chromophore. The piperidine moiety, being a saturated aliphatic ring, does not absorb significantly in the UV-Vis region. nist.gov

The nitrophenyl group typically exhibits two main absorption bands:

A high-energy π → π* transition of the aromatic ring, usually observed below 250 nm.

A lower-energy n → π* transition associated with the nitro group, which is often a shoulder or a weaker band at longer wavelengths.

The presence of the electron-donating piperidine group and the electron-withdrawing chloro and nitro groups on the phenyl ring will influence the exact positions and intensities of these absorption maxima. Specifically, the interaction between the piperidine nitrogen's lone pair and the π-system of the nitrophenyl ring can lead to an intramolecular charge transfer (ICT) band, which typically appears at longer wavelengths and is sensitive to solvent polarity. researchgate.net For p-nitrophenyl acetate (B1210297) in the presence of piperidine, a product with a UV-Vis band around 400 nm was observed, indicating significant electronic changes. researchgate.net

Table 3: Predicted UV-Vis Absorption Maxima for this compound

Electronic Transition Expected Wavelength (λ_max) Range (nm)
π → π* (aromatic) < 250

Investigation of Photochromic or Photochemical Properties

The photochemical behavior of aromatic nitro compounds is a well-documented area of organic chemistry. Generally, the nitro group can undergo photoreduction or influence the reactivity of the aromatic ring upon excitation with ultraviolet or visible light. For this compound, it is plausible that irradiation could lead to intramolecular hydrogen abstraction from the piperidine ring by the excited nitro group, potentially leading to the formation of new transient species or rearranged products. However, without specific experimental data, this remains a theoretical consideration.

The study of photochromism, the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, in nitrophenyl derivatives often involves changes in conjugation and electronic structure. While some nitrophenol compounds exhibit color changes with pH, which is a form of halochromism rather than photochromism, the direct light-induced reversible color change in compounds like this compound would require specific structural features that are not immediately apparent. Further experimental investigation, such as UV-Vis spectroscopic monitoring during irradiation, would be necessary to determine if this compound exhibits any photochromic or significant photochemical properties.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds. For this compound, both high-resolution mass spectrometry and fragmentation analysis provide a wealth of structural information.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry is crucial for determining the exact molecular formula of a compound from its precise mass-to-charge ratio (m/z). The molecular formula of this compound is C₁₁H₁₃ClN₂O₂. The expected exact mass can be calculated by summing the masses of the most abundant isotopes of each element.

Table 1: Theoretical Isotopic Masses for HRMS of this compound
ElementNumber of AtomsIsotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)1112.000000132.000000
Hydrogen (¹H)131.00782513.101725
Chlorine (³⁵Cl)134.96885334.968853
Nitrogen (¹⁴N)214.00307428.006148
Oxygen (¹⁶O)215.99491531.989830
Total Exact Mass [M] 240.066556
Protonated Molecule [M+H]⁺ 241.074381

Experimental HRMS analysis would be expected to yield a mass measurement for the protonated molecule [M+H]⁺ that is very close to the calculated value of 241.0744 Da, confirming the elemental composition. The presence of a chlorine atom would also be evident from the isotopic pattern, with a peak for the ³⁷Cl isotope at M+2, approximately one-third the intensity of the ³⁵Cl peak.

Fragmentation Pathway Analysis for Structural Insights

The molecular ion peak would be observed at m/z 240. The fragmentation is likely to initiate from several points in the molecule, including the C-N bond connecting the piperidine and phenyl rings, the nitro group, and within the piperidine ring itself.

Key Predicted Fragmentation Pathways:

Cleavage of the C-N bond: The bond between the phenyl ring and the piperidine nitrogen is a likely point of cleavage. This could lead to the formation of a piperidine radical cation (m/z 84) and a 3-chloro-4-nitrophenyl radical, or a piperidinyl cation (m/z 84) and a 3-chloro-4-nitrophenyl anion. More commonly, fragmentation would lead to a resonance-stabilized 3-chloro-4-nitrophenyl radical cation.

Fragmentation of the Piperidine Ring: The piperidine ring can undergo characteristic fragmentation patterns, often involving the loss of ethylene (B1197577) (C₂H₄, 28 Da) or a propyl radical (C₃H₇, 43 Da) through ring opening and subsequent cleavages.

Loss of the Nitro Group: The nitro group (-NO₂) can be lost as a neutral radical (46 Da), leading to a fragment ion at m/z 194. This can be followed by the loss of the chlorine atom.

Loss of Nitric Oxide: It is also common for aromatic nitro compounds to lose nitric oxide (-NO, 30 Da), which would result in a fragment ion at m/z 210.

A plausible fragmentation pathway could start with the molecular ion at m/z 240. Loss of the nitro group would generate a significant peak at m/z 194. Subsequent fragmentation of the piperidine ring from this ion could lead to further smaller fragments. Alternatively, initial fragmentation within the piperidine ring could occur, followed by losses from the substituted phenyl ring.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
m/zPossible Fragment Structure/Loss
240Molecular Ion [M]⁺
210[M - NO]⁺
194[M - NO₂]⁺
156[C₆H₃ClN]⁺ (from cleavage of piperidine)
84[C₅H₁₀N]⁺ (Piperidine cation)

The precise fragmentation pathway and the relative abundance of each fragment ion would need to be confirmed by experimental mass spectrometric analysis. This data would provide an unambiguous identification of the compound and offer deeper insights into its chemical stability and bonding.

Synthetic Utility and Applications in Academic Chemical Research

Role as a Key Building Block in Complex Organic Molecule Synthesis

The strategic placement of chloro and nitro substituents on the phenyl ring, coupled with the nucleophilic piperidine (B6355638) moiety, positions 1-(3-Chloro-4-nitrophenyl)piperidine as a valuable intermediate in the construction of more elaborate molecular architectures.

Precursor in Multistep Synthetic Sequences

In the realm of organic synthesis, the transformation of functional groups on this compound can pave the way for the assembly of complex target molecules. The nitro group, for instance, is a versatile functional handle that can be readily reduced to an amino group. This transformation yields 4-amino-2-chlorophenyl piperidine derivatives, which are key precursors for a variety of further reactions. The resulting aniline (B41778) derivative can undergo a wide range of transformations, including diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents, or acylation and alkylation reactions to build more complex amide and amine structures.

The presence of the chlorine atom on the aromatic ring also offers a site for nucleophilic aromatic substitution or cross-coupling reactions, although the electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution, particularly at the position ortho and para to the nitro group. This reactivity can be exploited to introduce new carbon-carbon or carbon-heteroatom bonds, further functionalizing the aromatic core.

While specific, multi-step syntheses commencing directly from this compound are not extensively detailed in readily available literature, its structural motifs are present in more complex molecules that are subjects of pharmaceutical and agrochemical research. This suggests its role as a potential, albeit perhaps niche, starting material or intermediate.

Incorporation into Diverse Heterocyclic Systems

The functional groups of this compound are conducive to the construction of various heterocyclic systems. The reduction of the nitro group to an amine is a critical first step in many of these synthetic pathways. The resulting ortho-chloroaniline moiety can be a precursor to phenazines and other fused heterocyclic systems. For instance, condensation of the corresponding diamine with diketones can lead to the formation of quinoxaline derivatives.

Furthermore, the amino group can participate in cyclization reactions with bifunctional reagents to form a variety of five-, six-, or seven-membered heterocyclic rings fused to the benzene ring. For example, reaction with phosgene or its equivalents could yield a benzoxazinone, while reaction with a β-ketoester could lead to the formation of a quinoline ring system through a Combes quinoline synthesis.

The following table outlines potential heterocyclic systems that could be synthesized from derivatives of this compound:

Precursor DerivativeReagentResulting Heterocyclic System
4-Amino-2-chlorophenyl piperidineα-DiketonesQuinoxalines
4-Amino-2-chlorophenyl piperidinePhosgene or equivalentBenzoxazinones
4-Amino-2-chlorophenyl piperidineβ-KetoestersQuinolines
4-Amino-2-chlorophenyl piperidineCarbon disulfideBenzothiazoles

Exploration in Materials Science Research

The electronic properties of this compound, particularly the presence of the nitro group (a strong electron-withdrawing group) and the piperidine moiety (an electron-donating group), suggest its potential for applications in materials science.

Development of New Functional Materials (e.g., NLO Materials)

Organic molecules possessing both strong electron-donating and electron-withdrawing groups connected by a π-conjugated system can exhibit significant nonlinear optical (NLO) properties. These materials are of interest for applications in optoelectronics, including frequency doubling and optical switching. The "push-pull" electronic nature of this compound makes it a candidate for investigation as a component of NLO materials.

While direct experimental studies on the NLO properties of this compound are not prominent in the literature, theoretical calculations and experimental investigations of structurally related nitrophenylamine derivatives have shown promising second-order and third-order NLO responses. The key to enhancing NLO properties often lies in extending the π-conjugation between the donor and acceptor groups. Therefore, synthetic modifications of this compound to incorporate a more extended conjugated bridge between the piperidine and the nitrophenyl moiety could lead to materials with significant NLO activity.

Development of Analytical Reagents and Probes in Research

The chemical reactivity of this compound also suggests its potential use in the development of new analytical reagents and probes.

Use in Derivatization for Enhanced Analytical Detection

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more easily detected or separated. The reactivity of the chloro and nitro groups on the aromatic ring of this compound could be exploited for this purpose. For instance, the activated chlorine atom could potentially react with nucleophilic functional groups (e.g., thiols, amines) in analytes of interest.

More plausibly, the reduction of the nitro group to an amine would yield a nucleophilic site that could be used to tag molecules containing electrophilic centers. The resulting derivatized analyte would incorporate the chromophoric nitrophenylpiperidine moiety, which could facilitate its detection by UV-Vis spectroscopy or other spectrometric methods. The presence of the piperidine ring could also alter the chromatographic behavior of the analyte, potentially improving its separation characteristics in techniques like high-performance liquid chromatography (HPLC).

While specific applications of this compound as a derivatizing agent are not yet established, the principles of derivatization chemistry suggest this as a plausible area for future research.

Application in Methodological Development for Chemical Analysis

Data Tables

No data is available to create tables related to research findings for this compound's application in chemical analysis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Chloro-4-nitrophenyl)piperidine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of this compound typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 3-chloro-4-nitrobenzene derivatives with piperidine under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or DCM at 60–80°C for 12–24 hours. Catalytic agents such as KI may enhance reactivity. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity product. Monitoring reaction progress using TLC or HPLC ensures optimal yield .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns on the aromatic ring and piperidine moiety.
  • Mass Spectrometry : High-resolution ESI-MS or GC-MS to verify molecular weight, though low ion intensity in GC-MS (common for nitroaromatics) may require alternative ionization methods .
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX programs for refinement ) resolves stereochemistry and intermolecular interactions. Ensure crystals are grown via slow evaporation in solvents like dichloromethane/hexane.

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification.
  • Storage : Keep in airtight containers at 2–8°C, away from light and oxidizing agents.
  • Waste Disposal : Neutralize nitro groups with reducing agents (e.g., FeSO₄/H₂SO₄) before disposal. Follow institutional guidelines for hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the electronic and steric effects of the nitro and chloro substituents on reactivity?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to compute electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO). Optimize geometry at the B3LYP/6-31G(d) level.
  • Docking Studies : Assess binding affinity to biological targets (e.g., enzymes) using AutoDock Vina. The nitro group’s electron-withdrawing effect may influence π-π stacking or hydrogen bonding .

Q. How should researchers resolve contradictions in spectral data (e.g., inconsistent GC-MS results)?

  • Methodological Answer :

  • Cross-Validation : Combine GC-MS with LC-MS/MS for better ionization efficiency.
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track fragmentation pathways.
  • Alternative Techniques : Use FT-IR to confirm nitro group vibrations (~1520 cm⁻¹ for asymmetric NO₂ stretch) or XRD for unambiguous structural confirmation .

Q. What experimental designs are suitable for evaluating the compound’s pharmacological activity?

  • Methodological Answer :

  • In Vitro Assays :
  • Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms (CYP2D6, CYP3A4) using fluorogenic substrates.
  • Receptor Binding : Radioligand displacement assays (e.g., σ or NMDA receptors, common targets for piperidine derivatives).
  • Cell-Based Studies : Assess cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and validate results with flow cytometry .

Q. What strategies mitigate challenges in crystallizing nitroaromatic piperidine derivatives?

  • Methodological Answer :

  • Solvent Screening : Test mixed solvents (e.g., DCM/hexane, acetone/water) for slow evaporation.
  • Temperature Gradients : Use gradient cooling (4°C to –20°C) to induce nucleation.
  • Additives : Introduce co-crystallizing agents like crown ethers to stabilize lattice structures. Refine data with WinGX or SHELXL .

Data Analysis and Interpretation

Q. How can researchers analyze the impact of substituent position (3-chloro vs. 4-nitro) on molecular packing in crystal structures?

  • Methodological Answer :

  • Hirshfeld Surface Analysis : Use CrystalExplorer to quantify intermolecular contacts (e.g., C–H···O, Cl···π).
  • Packing Diagrams : Generate with Mercury software. The nitro group’s para position may favor planar stacking, while the chloro group’s meta position disrupts symmetry .

Q. What statistical methods validate reproducibility in synthetic yields across multiple batches?

  • Methodological Answer :

  • ANOVA : Compare yields from ≥3 independent syntheses.
  • Control Variables : Fix parameters like solvent purity, reaction temperature, and stirring rate.
  • Error Analysis : Report standard deviation (SD) and relative standard deviation (RSD). Use JMP or GraphPad Prism for visualization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.